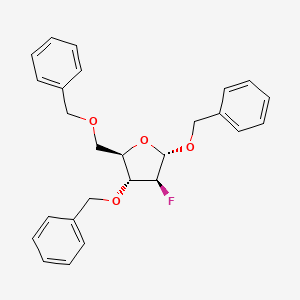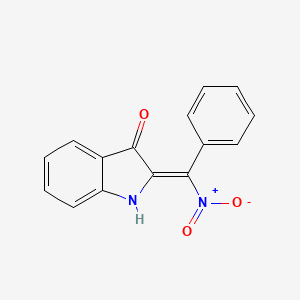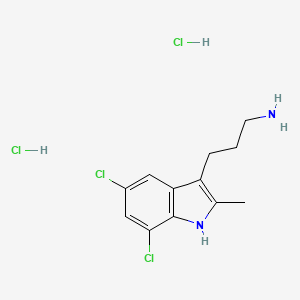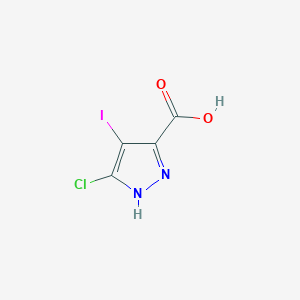![molecular formula C14H20N3O13P3 B15251607 [[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15251607.png)
[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” is a complex organic molecule with potential applications in various scientific fields. Its structure includes a quinazoline moiety, which is known for its biological activity, and a phosphorylated sugar, which is often involved in biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxyl groups on the sugar moiety are then protected, and the phosphoryl groups are introduced using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino group on the quinazoline can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the quinazoline moiety would yield dihydroquinazoline derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its phosphorylated sugar moiety makes it a potential candidate for studying biochemical pathways involving phosphorylation.
Medicine: The quinazoline moiety is known for its biological activity, making this compound a potential lead for drug development.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can interact with various biological targets, while the phosphorylated sugar can participate in biochemical pathways involving phosphorylation. These interactions can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
- [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl diphosphate
- [(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate
Uniqueness
The uniqueness of “[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” lies in its combination of a biologically active quinazoline moiety with a phosphorylated sugar
属性
分子式 |
C14H20N3O13P3 |
|---|---|
分子量 |
531.24 g/mol |
IUPAC 名称 |
[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H20N3O13P3/c1-6-2-7(12-8(3-6)13(15)17-14(19)16-12)10-4-9(18)11(28-10)5-27-32(23,24)30-33(25,26)29-31(20,21)22/h2-3,9-11,18H,4-5H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,15,16,17,19)/t9-,10+,11+/m0/s1 |
InChI 键 |
ZVFRQZZJMKSHES-HBNTYKKESA-N |
手性 SMILES |
CC1=CC2=C(C(=C1)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)NC(=O)N=C2N |
规范 SMILES |
CC1=CC2=C(C(=C1)C3CC(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)NC(=O)N=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)







![1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B15251608.png)

![Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-](/img/structure/B15251610.png)

